2-(Difluoromethyl)-6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(difluoromethyl)-6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-4-1-2-5-13-6(8(11)12)7(9(15)16)14(5)3-4/h1-3,8H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVOJRHXGJYEKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1F)C(=O)O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid typically involves multiple steps, starting with the construction of the imidazo[1,2-a]pyridine core followed by the introduction of fluorine atoms and the difluoromethyl group. Common synthetic routes include:
Condensation Reactions: Formation of the imidazo[1,2-a]pyridine core through condensation reactions between appropriate precursors.
Fluorination: Introduction of fluorine atoms using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Difluoromethylation: Introduction of the difluoromethyl group using reagents like difluoromethyl sulfone or through radical processes.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring cost-effectiveness and environmental safety. Continuous flow chemistry and green chemistry principles are often employed to optimize the production process.
Chemical Reactions Analysis
Amide Bond Formation
The carboxylic acid group undergoes amidation via activation to acyl fluorides or direct coupling with amines.
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Mechanism : PFP activates the carboxylic acid to an acyl fluoride intermediate, which reacts with amines to form amides. For electron-deficient amines (e.g., nitroanilines), heating (80–100°C) is required .
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Yield : Up to 94% for aliphatic amines; ~73% for nitroanilines .
Esterification
The carboxylic acid is esterified under acidic or coupling conditions.
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Methyl ester formation | SOCl₂, MeOH | Methyl ester | |
| Ethyl ester formation | Ethanol, H₂SO₄ | Ethyl ester |
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Key Insight : Ester derivatives are intermediates for further functionalization (e.g., hydrolysis back to the acid or transesterification) .
Acid Chloride Generation
While not explicitly documented for this compound, analogous imidazo[1,2-a]pyridine carboxylic acids are converted to acyl chlorides using thionyl chloride (SOCl₂) or oxalyl chloride. These intermediates enable nucleophilic substitutions (e.g., with Grignard reagents) .
Decarboxylation
Under thermal or basic conditions, the carboxylic acid group may undergo decarboxylation. For example:
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Heating with Cu or quinoline catalysts at 150–200°C removes CO₂, yielding 2-(difluoromethyl)-6-fluoroimidazo[1,2-a]pyridine .
Salt Formation
The carboxylic acid reacts with bases (e.g., NaOH, K₂CO₃) to form water-soluble salts, enhancing bioavailability for pharmaceutical applications .
Functionalization of the Imidazo[1,2-a]Pyridine Core
The electron-deficient ring participates in electrophilic substitutions:
| Reaction Type | Reagents/Conditions | Position Modified | Source |
|---|---|---|---|
| Halogenation | NBS, DMF, 0°C | C-5 or C-8 | |
| Cross-coupling | Pd catalysts, Suzuki-Miyaura conditions | C-2 or C-6 |
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Note : The difluoromethyl group enhances electrophilicity at adjacent positions, directing substitutions to C-5 or C-8 .
Stability Under Hydrolytic Conditions
The compound is stable in aqueous acidic media (pH 4–5) but hydrolyzes slowly in strong alkali (pH >10) to form carboxylate salts .
Scientific Research Applications
Chemistry: In organic synthesis, this compound serves as a building block for the construction of more complex molecules. Its fluorinated structure can enhance the stability and reactivity of the resulting compounds.
Biology: Fluorinated compounds are known for their biological activity, and this compound has potential applications in drug discovery and development. It can be used as a lead compound for the synthesis of new pharmaceuticals.
Medicine: The compound's potential medicinal applications include its use as an intermediate in the synthesis of antiviral, antibacterial, and anticancer agents. Its unique structure may contribute to the development of novel therapeutic agents.
Industry: In material science, the compound can be used in the development of advanced materials with enhanced properties, such as increased thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which 2-(Difluoromethyl)-6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved would vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs include compounds with variations in substituents at positions 2 and 6 of the imidazo[1,2-a]pyridine ring. Below is a comparative analysis:
Key Observations:
- Fluorine vs. Chlorine: The 6-fluoro substituent (as in the target compound) may improve metabolic stability and bioavailability compared to 6-chloro analogs, as fluorine’s small size and electronegativity reduce steric hindrance and enhance target binding .
- Difluoromethyl (-CF2H) vs.
- Carboxylic Acid Position: The 3-carboxylic acid group is critical for hydrogen bonding with biological targets, as seen in antiinflammatory analogs like 2-phenyl derivatives .
Biological Activity
2-(Difluoromethyl)-6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H5F2N2O2
- Molecular Weight : 180.14 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been linked to its ability to interact with various biological targets, particularly in the context of inflammatory diseases and cancer therapy.
- Inhibition of Kinases : This compound has shown potential as an inhibitor of p38 MAP kinase, which plays a critical role in inflammatory responses. Inhibition of this pathway can lead to decreased production of pro-inflammatory cytokines such as IL-1β and TNFα, making it a candidate for treating autoimmune diseases .
- Antitumor Activity : Preliminary studies suggest that the compound may exhibit antitumor properties by inducing apoptosis in cancer cells through modulation of cellular signaling pathways. The presence of fluorine atoms in the structure enhances metabolic stability and bioavailability, which are crucial for therapeutic efficacy .
Case Study 1: In Vivo Efficacy in Arthritis Models
A study involving an adjuvant-induced arthritis model demonstrated that derivatives similar to this compound effectively reduced joint inflammation and pain. The mechanism was attributed to the inhibition of p38 MAP kinase activity, leading to reduced cytokine levels .
Case Study 2: Anticancer Properties
Research highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines. In vitro assays showed a significant decrease in cell viability at low micromolar concentrations. The compound's mechanism involved the activation of apoptotic pathways and downregulation of anti-apoptotic proteins .
Data Table: Biological Activities and Effects
Q & A
Q. What are the established synthetic routes for 2-(difluoromethyl)-6-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid?
The compound is typically synthesized via cyclization reactions starting from substituted pyridine precursors. For example, a two-step method involves:
- Step 1 : Bromination or fluorination of a pyridine derivative (e.g., N-(prop-2-yn-1-yl)pyridin-2-amine) to introduce the fluorine substituent.
- Step 2 : Cyclization with difluoromethylating agents (e.g., difluoroacetic acid derivatives) under catalytic conditions to form the imidazo[1,2-a]pyridine core. Patents (CN 103864786 A, CN 103965190 B) describe optimized conditions for these steps, including solvent selection (e.g., DMF or THF) and temperature control (80–120°C) to improve yields .
Q. What analytical techniques are critical for characterizing this compound?
Post-synthesis characterization requires:
- 1H/13C NMR : To confirm regioselectivity of fluorination and difluoromethylation (e.g., δ 8.69 ppm for pyridine protons in related structures) .
- HRMS (High-Resolution Mass Spectrometry) : To verify molecular weight (e.g., calculated m/z 311.1 for a similar imidazo[1,2-a]pyridine derivative) .
- HPLC Purity Analysis : To ensure >95% purity, critical for pharmacological assays .
Advanced Research Questions
Q. How can regioselectivity challenges in the cyclization step be addressed?
Regioselectivity during imidazo[1,2-a]pyridine formation is influenced by:
- Substituent Effects : Electron-withdrawing groups (e.g., fluorine) at the pyridine 6-position direct cyclization to the 3-carboxylic acid position .
- Catalytic Systems : Pd/C or CuI catalysts enhance selectivity by stabilizing transition states, as demonstrated in multi-step syntheses of imidazo[1,2-a]pyrimidines .
- Reaction Solvent : Polar aprotic solvents (e.g., DMSO) favor intramolecular cyclization over side reactions .
Q. What strategies resolve contradictory spectral data in structural validation?
Discrepancies between calculated and observed NMR/IR peaks can arise from tautomerism or solvent effects. Mitigation approaches include:
- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) .
- Variable Temperature NMR : To identify dynamic processes (e.g., rotamers) that obscure peak splitting .
- X-ray Crystallography : Definitive structural confirmation, though limited by crystal growth challenges for fluorinated compounds .
Q. How can reaction yields be optimized in multi-step syntheses?
Yield optimization requires:
- Intermediate Purification : Column chromatography after each step to remove byproducts (e.g., unreacted brominated precursors) .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd(PPh3)4) improve efficiency in cross-coupling steps for difluoromethyl group introduction .
- Solvent-Free Conditions : For cyclization steps, reducing solvent volume minimizes side reactions and improves atom economy .
Q. What pharmacological mechanisms are hypothesized for imidazo[1,2-a]pyridine derivatives?
While direct data on this compound is limited, structurally related imidazo[1,2-a]pyridines exhibit:
- Anxiolytic Activity : Via modulation of GABA-A receptors .
- Antimicrobial Effects : Through inhibition of bacterial topoisomerases . Target validation for this compound would involve kinase inhibition assays (e.g., EGFR or FLT3) and in vitro cytotoxicity profiling .
Methodological Considerations
- Synthetic Design : Prioritize fluorination early in the synthesis to avoid late-stage introduction, which can complicate purification .
- Data Interpretation : Use tandem MS/MS for fragmentation analysis to distinguish isobaric impurities in HRMS .
- Biological Assays : Include counter-screens against cytochrome P450 enzymes to assess metabolic stability early in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
